molecular formula C9H16N4O B2979505 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide CAS No. 268204-00-8

4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide

Cat. No. B2979505
CAS RN: 268204-00-8
M. Wt: 196.254
InChI Key: UJHDMDWBKLTXKL-UHFFFAOYSA-N
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Description

“4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide” is a chemical compound with the empirical formula C8H14N4O . It is also known as "4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCCc1nn(C)c(C(N)=O)c1N . This indicates that the molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 . Its melting point is reported to be between 98-101 °C .

Scientific Research Applications

Cytotoxicity Studies

4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide and its derivatives have been a subject of interest in cytotoxicity studies. A study by Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Aminopyrazole derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity

Panda, Karmakar, and Jena (2011) explored the antibacterial activity of pyrazolopyridine derivatives, synthesizing compounds including 5-aminopyrazole carboxamide. They found moderate to good activity against various bacteria, suggesting potential applications in combating bacterial infections (Panda, Karmakar, & Jena, 2011).

Inhibitors of Parasitic Enzymes

A study by Zhang et al. (2014) utilized 5-Aminopyrazole-4-carboxamide as a scaffold to create selective inhibitors for calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. This demonstrates its potential in the development of targeted therapies against parasitic infections (Zhang et al., 2014).

Antitumor Activities

Research by Hafez et al. (2013) synthesized Pyrazolopyrimidines and Schiff Bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides and evaluated their in vitro antitumor activities. This study contributes to the understanding of their potential in cancer treatment (Hafez et al., 2013).

Synthesis of Polyamides

Wurtz, Turner, Baird, and Dervan (2001) discussed the Fmoc solid phase synthesis of polyamides containing pyrazole and imidazole amino acids, highlighting the role of these compounds in the development of synthetic ligands with high affinity and specificity for DNA (Wurtz, Turner, Baird, & Dervan, 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The biological activity of pyrazole derivatives can vary widely depending on their specific structure and the presence of other functional groups .

Safety and Hazards

The compound is classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-5(2)4-6-7(10)8(9(11)14)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDMDWBKLTXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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